molecular formula C18H24N6O2 B4080442 ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate

ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate

Cat. No.: B4080442
M. Wt: 356.4 g/mol
InChI Key: YNUUDCQPCKDRPX-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate is a triazine-based compound featuring a 1,3,5-triazine core substituted with amino (NH₂) and anilino (C₆H₅NH) groups at positions 4 and 6, respectively. A methylene bridge connects the triazine ring to a piperidine moiety, which is further functionalized with an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-2-26-16(25)13-7-6-10-24(11-13)12-15-21-17(19)23-18(22-15)20-14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUUDCQPCKDRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-6-anilino-1,3,5-triazine with ethyl 3-piperidinecarboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dioxane or water, and a base like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. The use of solid-phase synthesis and multicomponent one-pot reactions are also explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, sodium nitrite, and hydrochloric acid. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition can lead to the formation of substituted triazine derivatives, while nucleophilic substitution can yield various substituted piperidinecarboxylates .

Scientific Research Applications

Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

2.1.1 Ethyl 1-({4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate This analog replaces the anilino group with a 4-chlorophenylamino substituent. Chlorinated aryl groups often enhance metabolic stability but may reduce solubility.

2.1.2 Morpholino-Substituted Triazines (e.g., Compounds 9 and 21) Morpholino groups (e.g., in 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives) introduce bulkier, oxygen-rich substituents. For instance, compound 9 (1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-ethylurea) exhibits 97.8% HPLC purity, suggesting robust synthetic reproducibility. The urea linkage in such derivatives contrasts with the ester functionality in the target compound, which may influence hydrolytic stability .

Piperidine and Ester Modifications

2.2.1 Methyl and tert-Butyl Esters
highlights tert-butyl and methyl esters as intermediates in triazine derivative synthesis. Tert-butyl esters are hydrolyzed to carboxylic acids under acidic conditions, while methyl/ethyl esters are reduced to benzylic alcohols. The ethyl ester in the target compound likely offers a balance between lipophilicity and hydrolytic stability compared to methyl (more labile) or tert-butyl (more stable) variants .

2.2.2 Piperidine Substituents Compounds like methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate () feature urea-linked benzoate groups on piperidine, whereas the target compound’s piperidine is directly connected via a methylene bridge. This structural difference may impact conformational flexibility and binding to biological targets .

Functional Group Comparisons

Urea vs. Ester Linkages
Urea-containing derivatives (e.g., compound 21 in ) exhibit hydrogen-bonding capacity, which could enhance target affinity but reduce metabolic stability. In contrast, the ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, thereby modulating activity duration .

Thienyl and Fluorophenyl Modifications Compounds with thienyl () or fluorophenyl-pyridine groups () demonstrate how heteroaromatic substituents can tune electronic properties. The target compound’s anilino group provides a planar aromatic surface, which may favor π-π stacking interactions absent in bulkier morpholino analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate

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